![molecular formula C20H18NP B14276928 (Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine CAS No. 153358-06-6](/img/structure/B14276928.png)
(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine,” commonly referred to as “Z-Phos,” belongs to the class of ligands known as phosphines. Its chemical structure features a phosphorus atom (P) bonded to two phenyl groups and a methyl group, with a nitrogen atom (N) adjacent to the phosphorus. The Z configuration indicates that the phenyl and methyl groups are on the same side of the double bond.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for Z-Phos, but a common method involves the reaction of benzylamine with diphenylphosphine chloride. The resulting intermediate undergoes a cyclization process to form Z-Phos. The reaction proceeds as follows:
Benzylamine+Diphenylphosphine Chloride→Z-Phos
b. Reaction Conditions: The reaction typically occurs under an inert atmosphere (argon or nitrogen) and at elevated temperatures (around 100°C). Solvents like toluene or dichloromethane facilitate the reaction.
c. Industrial Production:
Analyse Chemischer Reaktionen
Z-Phos participates in diverse chemical reactions:
Ligand Exchange: It serves as a versatile ligand in transition metal catalysis, replacing other ligands in coordination complexes.
Cross-Coupling Reactions: Z-Phos is employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling C-C and C-N bond formation.
Hydrogenation: It acts as a ligand in asymmetric hydrogenation reactions.
Oxidation and Reduction: Z-Phos can undergo oxidation (e.g., Pd-catalyzed oxidation) and reduction (e.g., hydrosilylation).
Common reagents include palladium catalysts, base (e.g., NaOtBu), and reducing agents (e.g., NaBH₄).
Major products:
- In cross-coupling reactions, Z-Phos facilitates the coupling of aryl halides with various nucleophiles.
- Asymmetric hydrogenation yields chiral amines.
Wissenschaftliche Forschungsanwendungen
Z-Phos finds applications in:
Catalysis: It enhances selectivity and efficiency in organic transformations.
Medicinal Chemistry: Researchers explore Z-Phos derivatives for drug development.
Materials Science: Z-Phos-modified surfaces improve material properties.
Wirkmechanismus
Z-Phos acts as a ligand, coordinating with transition metals. It stabilizes reactive intermediates, influences reaction pathways, and enables stereoselectivity. Molecular targets vary based on the specific reaction.
Vergleich Mit ähnlichen Verbindungen
Z-Phos stands out due to its unique combination of steric and electronic properties. Similar compounds include triphenylphosphine (PPh₃) and other phosphines, but Z-Phos offers distinct advantages in certain reactions.
Eigenschaften
CAS-Nummer |
153358-06-6 |
|---|---|
Molekularformel |
C20H18NP |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
1-(2-diphenylphosphanylphenyl)-N-methylmethanimine |
InChI |
InChI=1S/C20H18NP/c1-21-16-17-10-8-9-15-20(17)22(18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-16H,1H3 |
InChI-Schlüssel |
AXICNBPNKJXJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



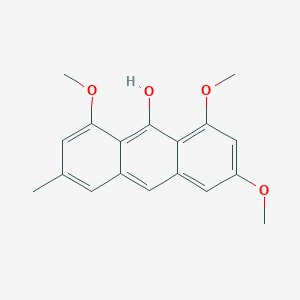
silane](/img/structure/B14276854.png)
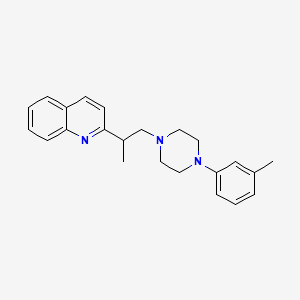
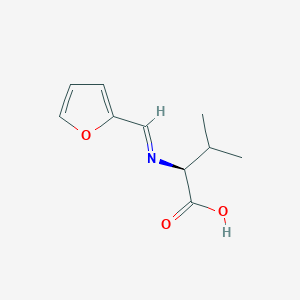
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
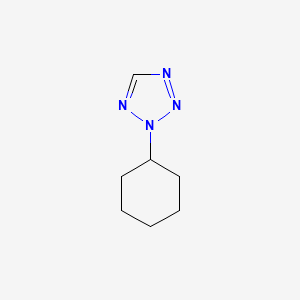

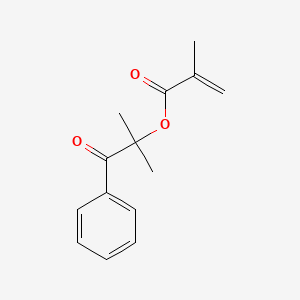
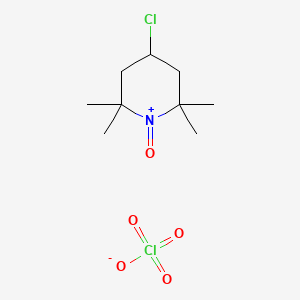
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
